An In-depth Technical Guide to the Core Chemical Properties of 2,4-Dinitroanisole
An In-depth Technical Guide to the Core Chemical Properties of 2,4-Dinitroanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dinitroanisole (DNAN) is an organic compound with the chemical formula C₇H₆N₂O₅.[1][2] It is characterized by a methoxybenzene (anisole) core substituted with two nitro groups at the second and fourth positions.[3] Historically synthesized as early as 1849, DNAN was initially utilized as an insecticide and a component in dyes.[4] Its significance grew during World War II when it was employed as a melt-cast explosive, often in formulations like Amatol 40.[4] In contemporary research and application, DNAN is gaining prominence as a less sensitive alternative to 2,4,6-trinitrotoluene (B92697) (TNT) in explosive formulations, contributing to the development of insensitive munitions (IM).[5][6] This guide provides a comprehensive overview of the fundamental chemical properties of 2,4-Dinitroanisole, tailored for professionals in research and development.
Core Chemical and Physical Properties
2,4-Dinitroanisole is a pale yellow, crystalline solid, appearing as granular crystals or needles.[3][7] It is classified as a dangerous good for transport.[2] The compound is stable under normal conditions.[1]
Quantitative Data Summary
For ease of comparison and reference, the key quantitative properties of 2,4-Dinitroanisole are summarized in the table below.
| Property | Value | Source(s) |
| Identifiers | ||
| IUPAC Name | 1-Methoxy-2,4-dinitrobenzene | [1][8] |
| CAS Number | 119-27-7 | [2][3] |
| Molecular Formula | C₇H₆N₂O₅ | [1][2] |
| Molecular Weight | 198.134 g/mol | [3] |
| Physical Properties | ||
| Melting Point | 88 - 96 °C (190.4 - 204.8 °F) | [1][9] |
| Boiling Point | 207 °C / 12 mmHg; 351 °C / 760 mmHg | [1][10][11] |
| Density | 1.336 - 1.66 g/cm³ | [3][7] |
| Flash Point | 180.5 °C | [10] |
| Vapor Pressure | 8.59E-05 mmHg at 25°C | [10][11] |
| Solubility | ||
| Water | Very slightly soluble | [3] |
| Organic Solvents | Soluble in ethanol, ether, acetone, benzene, methanol, ethyl acetate; very soluble in pyridine | [5][7][12] |
| Safety and Reactivity | ||
| Autoignition Temperature | Not applicable | [1] |
| Decomposition Temperature | Initial decomposition at 295 °C | [3] |
| Explosion Temperature | 312 °C | [3] |
Reactivity and Decomposition
2,4-Dinitroanisole is incompatible with strong oxidizing agents.[1] Thermal decomposition of DNAN can release irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[1] Studies on its thermal decomposition indicate that the process begins with the melting of DNAN, followed by evaporation of the liquid phase.[13] A key decomposition pathway involves a rearrangement reaction where a hydrogen atom is transferred from the methyl group to an oxygen atom of the methoxy (B1213986) group, leading to the formation of 2,4-dinitrophenol (B41442) (DNP) and formaldehyde.[13][14]
Under alkaline conditions, DNAN can be attacked by nucleophiles at the methoxy position, forming Meisenheimer complexes where the aromatic ring acquires a negative charge.[3] For instance, sodium methoxide (B1231860) can react with DNAN to produce the 6,6-dimethoxy-1,3-dinitro-1,3-cyclohexadiene anion.[3]
Experimental Protocols
Synthesis of 2,4-Dinitroanisole
Several methods for the synthesis of 2,4-Dinitroanisole have been reported. A common laboratory-scale synthesis involves the nucleophilic aromatic substitution of 1-chloro-2,4-dinitrobenzene (B32670) with a methoxide source.[3][15] Another approach is the direct dinitration of anisole.[15]
Example Protocol: Synthesis from 2,4-Dinitrophenol
This method involves the methylation of 2,4-dinitrophenol.
Materials:
-
2,4-dinitrophenol (79.17 g)
-
Methyl isobutyl ketone (300 ml)
-
Ground potassium carbonate (175.9 g)
-
Methyl bromide (63.6 g)
-
1% Ammonia (B1221849) solution
-
Water
Procedure:
-
A 1-liter reactor is charged with methyl isobutyl ketone, 2,4-dinitrophenol, and ground potassium carbonate.
-
Methyl bromide is added to the mixture.
-
The autoclave is sealed and heated to 115-120°C for 3 hours, reaching a pressure of 3.5 bar.
-
The temperature is then maintained at 140-142°C for an additional 5 hours, during which the pressure will decrease.
-
After cooling to approximately 25°C, the solvent is removed by distillation under a partial vacuum at 50°C.
-
The salt-containing residue is dissolved in warm water.
-
The crude 2,4-Dinitroanisole is isolated by filtration.
-
The product is washed with a 1% ammonia solution and then with warm water (approximately 50°C).
-
The purified product is dried at 50°C under vacuum.
This procedure has been reported to yield 84.6 g (91.2% yield) of 2,4-dinitroanisole.[16]
Purification
Recrystallization is a common method for the purification of 2,4-Dinitroanisole. Suitable solvents for recrystallization include ethanol, methanol, or water.[10] The purified product should be dried in a vacuum desiccator over a drying agent such as P₂O₅.[10]
Visualizations
Logical Workflow for Synthesis and Purification
The following diagram illustrates the general workflow for the synthesis and purification of 2,4-Dinitroanisole as described in the experimental protocol.
Caption: A flowchart illustrating the key steps in the synthesis and purification of 2,4-Dinitroanisole.
Environmental Fate and Biological Transformation
While not its primary area of application, the environmental fate of 2,4-Dinitroanisole is a subject of study, particularly due to its use in munitions. In soil, DNAN can be transformed by bacteria.[3] The primary biotic transformation pathway involves the reduction of the nitro groups. For instance, bacteria can regioselectively reduce DNAN to 2-amino-4-nitroanisole (2-ANAN), which can be further reduced to 2,4-diaminoanisole (B165692) (DAAN) under anaerobic conditions.[17] Photolysis can lead to the formation of 2-hydroxy-4-nitroanisole and 2,4-dinitrophenol.[17] In the human body, it is reported to be converted to 2,4-dinitrophenol.[3]
Microbial Degradation Pathway
The following diagram illustrates a known aerobic microbial degradation pathway for 2,4-Dinitroanisole.
Caption: Aerobic microbial degradation pathway of 2,4-Dinitroanisole by a bacterial consortium.
Safety and Handling
2,4-Dinitroanisole is toxic if swallowed.[1] It is recommended to wash hands and any exposed skin thoroughly after handling and not to eat, drink, or smoke when using this product.[1] In case of ingestion, it is advised to call a poison center or doctor immediately and rinse the mouth.[1] Proper personal protective equipment, including gloves and eye/face protection, should be worn when handling this chemical.[18] It should be stored in a cool, dry, well-ventilated area away from incompatible substances in a tightly closed container.[18]
References
- 1. fishersci.com [fishersci.com]
- 2. scbt.com [scbt.com]
- 3. 2,4-Dinitroanisole - Wikipedia [en.wikipedia.org]
- 4. bibliotekanauki.pl [bibliotekanauki.pl]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. abchemicalindustries.com [abchemicalindustries.com]
- 8. pschemicals.com [pschemicals.com]
- 9. sihaulichemicals.co.in [sihaulichemicals.co.in]
- 10. Cas 119-27-7,2,4-Dinitroanisole | lookchem [lookchem.com]
- 11. echemi.com [echemi.com]
- 12. 2,4- Dinitroanisole (dnan) at 9440.00 INR in Mumbai, Maharashtra | A. B. Enterprises [tradeindia.com]
- 13. Exploring the thermal decomposition and detonation mechanisms of 2,4-dinitroanisole by TG-FTIR-MS and molecular simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Degradation of 2,4-dinitroanisole (DNAN) by metabolic cooperative activity of Pseudomonas sp. strain FK357and Rhodococcus imtechensis strain RKJ300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. prepchem.com [prepchem.com]
- 17. Environmental fate of 2,4-dinitroanisole (DNAN) and its reduced products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
